

ATTO 465 NHS Ester: Application Notes and Protocols for High-Resolution Microscopy

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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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Introduction

ATTO 465 is a fluorescent dye belonging to the rhodamine family, recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. [1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent labeling of primary amine groups in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2] The stable amide bond formed between the dye and the biomolecule makes **ATTO 465 NHS ester** an ideal candidate for a variety of fluorescence-based applications, particularly in the realm of high-resolution microscopy, including single-molecule detection and super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).[1][3] This document provides detailed application notes and protocols for the use of **ATTO 465 NHS ester** in high-resolution microscopy.

Core Properties of ATTO 465

The exceptional photophysical properties of ATTO 465 make it a versatile and reliable fluorophore for demanding imaging applications.[4] A summary of its key characteristics is presented below.

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{ex})	453 nm	[2][4]
Maximum Emission Wavelength (λ_{em})	506 nm	[2][4]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	[2][5]
Fluorescence Quantum Yield (Φ)	75%	[2][5]
Fluorescence Lifetime (τ)	5.0 ns	[2][5]
Stokes Shift	~53 nm	[4]
Correction Factor (CF_{280})	0.48	[5][6]

Experimental Protocols

Protein and Antibody Labeling with ATTO 465 NHS Ester

This protocol describes the general procedure for conjugating **ATTO 465 NHS ester** to proteins and antibodies.

Materials:

- Protein or antibody to be labeled (in an amine-free buffer)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[7][8]
- Purification column (e.g., Sephadex G-25)[7]
- Phosphate-Buffered Saline (PBS), pH 7.4

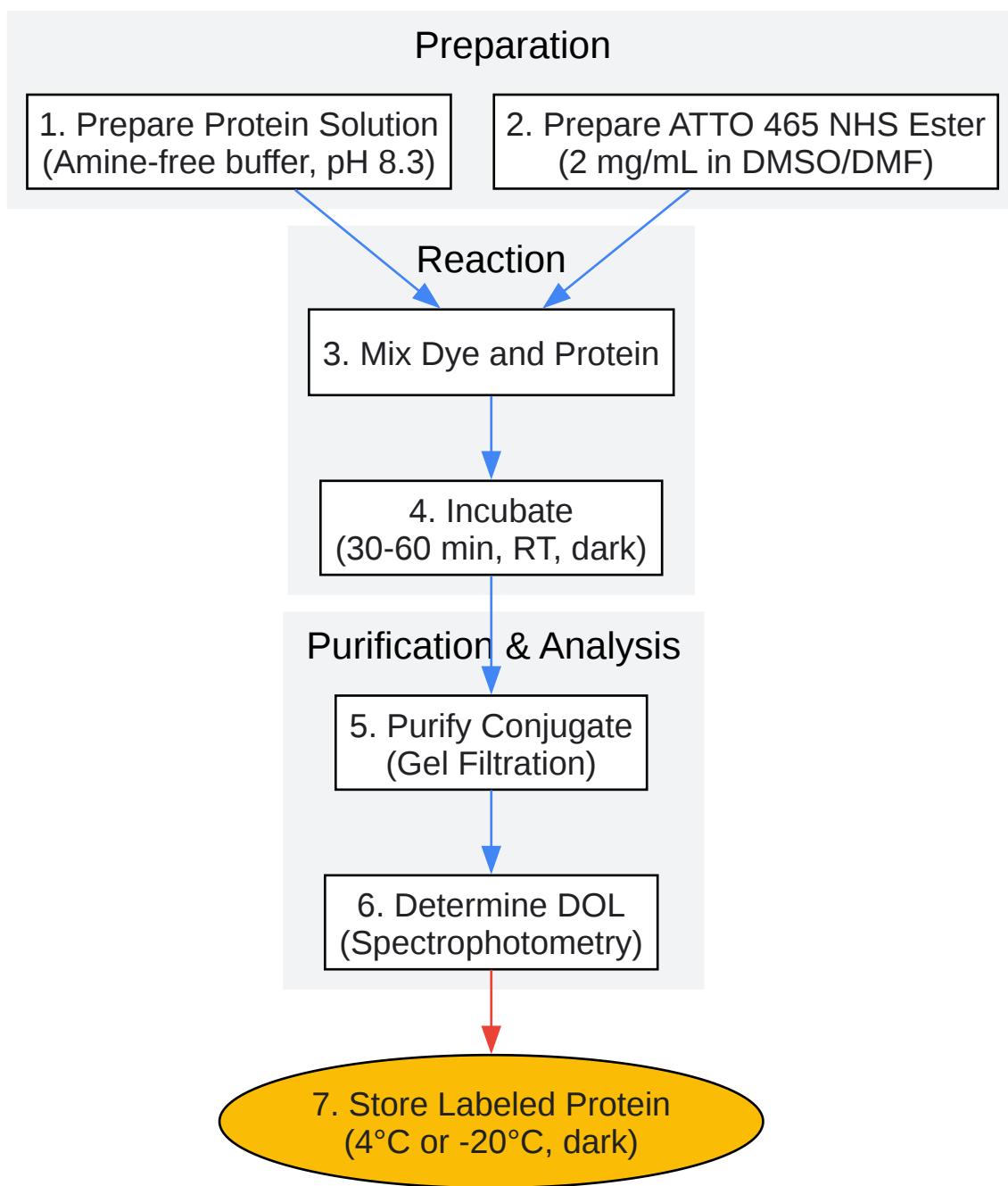
Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris).[\[9\]](#) If necessary, dialyze the protein against PBS.
 - The protein concentration should be at least 2 mg/mL for efficient labeling.[\[2\]](#)[\[8\]](#)
 - Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3).[\[2\]](#)
- Dye Preparation:
 - Allow the vial of **ATTO 465 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[\[6\]](#)
 - Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[\[2\]](#)[\[7\]](#)
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 2 to 10-fold molar excess of dye to protein is recommended.[\[7\]](#)
 - While gently vortexing, add the calculated volume of the **ATTO 465 NHS ester** stock solution to the protein solution.[\[7\]](#)
 - Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[\[2\]](#)[\[7\]](#)
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[\[8\]](#)
 - The first colored band to elute is the labeled protein conjugate.[\[7\]](#)
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 453 nm (A_{max}).
- Calculate the DOL using the following formula: $DOL = (A_{\text{max}} * \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} * CF_{280})) * \epsilon_{\text{dye}}]$ [8] Where:
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 $M^{-1}cm^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.48).

Storage: Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[7][10]

Protein Labeling Workflow

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Protein Labeling Workflow

Immunofluorescence Staining Protocol

This protocol outlines a general procedure for immunofluorescence staining of cells using an ATTO 465-labeled antibody.

Materials:

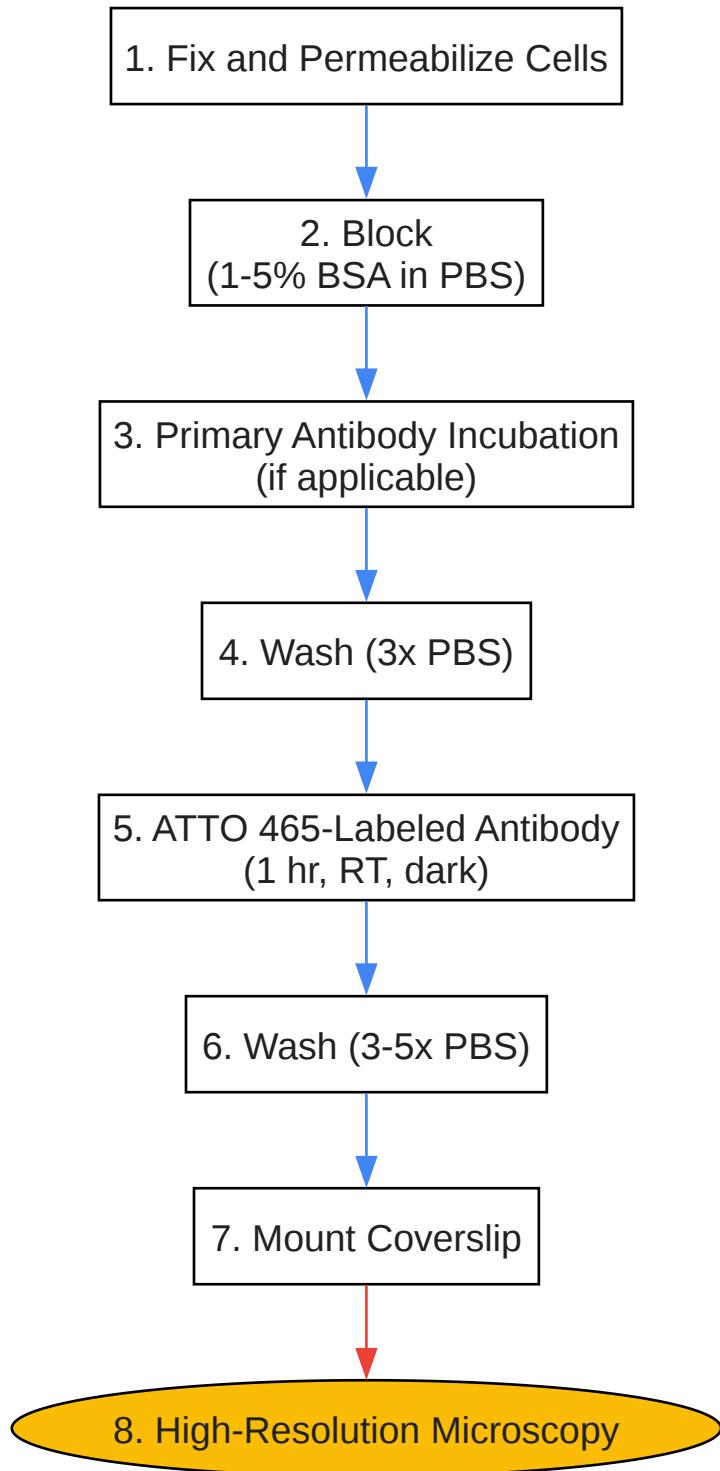
- Fixed and permeabilized cells on coverslips
- Blocking buffer (e.g., 1-5% BSA in PBS)
- ATTO 465-labeled primary or secondary antibody
- PBS
- Mounting medium

Procedure:

- Blocking:
 - Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[\[2\]](#)
- Primary Antibody Incubation (Indirect Staining):
 - If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- ATTO 465-Labeled Antibody Incubation:
 - Incubate the cells with the ATTO 465-labeled antibody (primary or secondary) diluted in blocking buffer for 1 hour at room temperature, protected from light.[\[2\]](#)
- Washing:
 - Wash the cells three to five times with PBS to remove unbound labeled antibody.[\[2\]](#)
- Mounting:

- Mount the coverslips onto microscope slides using an appropriate mounting medium.

Immunofluorescence Staining Workflow



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Immunofluorescence Staining Workflow

Applications in High-Resolution Microscopy

ATTO 465 is well-suited for high-resolution microscopy techniques due to its high quantum yield and photostability.[\[3\]](#)

- Stimulated Emission Depletion (STED) Microscopy: The high photostability of ATTO 465 allows it to withstand the high laser powers used for depletion in STED microscopy, enabling sub-diffraction resolution imaging.[\[3\]](#)
- Stochastic Optical Reconstruction Microscopy (STORM): As a bright and photostable fluorophore, ATTO 465 is a suitable candidate for single-molecule localization microscopy techniques like STORM.[\[3\]](#)
- Multiplex Immunofluorescence: A derivative, Atto 465-pentafluoroaniline (Atto 465-p), has been developed as a photostable nuclear stain.[\[11\]](#)[\[12\]](#) This allows for the use of the 405 nm laser channel for another target, increasing the flexibility of multiplex imaging panels.[\[11\]](#)[\[12\]](#) Atto 465-p has demonstrated greater photostability compared to the parent dye.[\[3\]](#)[\[13\]](#)

Troubleshooting

Issue	Possible Cause	Solution
Low Labeling Efficiency	Presence of amine-containing buffers (e.g., Tris).	Dialyze the protein against an amine-free buffer like PBS before labeling. [7]
Hydrolyzed ATTO 465 NHS ester due to moisture.	Allow the dye vial to warm to room temperature before opening. Prepare the dye solution immediately before use in an anhydrous solvent. [7]	
Incorrect reaction buffer pH.	Ensure the pH of the reaction buffer is between 8.0 and 9.0 (optimally 8.3). [7]	
Low protein concentration.	Increase the protein concentration to at least 2 mg/mL. [7]	
Poor Signal in Microscopy	Low degree of labeling (DOL).	Optimize the dye-to-protein molar ratio during the labeling reaction.
Photobleaching.	Use an anti-fade mounting medium. Minimize exposure to excitation light.	

Conclusion

ATTO 465 NHS ester is a high-performance fluorescent probe for the labeling of biomolecules for advanced microscopy applications. Its excellent photophysical properties and straightforward labeling protocols make it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented here provide a comprehensive guide for the successful application of **ATTO 465 NHS ester** in high-resolution imaging studies.

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